rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride,cis rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride,cis
Brand Name: Vulcanchem
CAS No.:
VCID: VC18258991
InChI: InChI=1S/C8H16N2O.ClH/c1-10-8(11)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3,(H,10,11);1H/t6-,7+;/m1./s1
SMILES:
Molecular Formula: C8H17ClN2O
Molecular Weight: 192.68 g/mol

rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride,cis

CAS No.:

Cat. No.: VC18258991

Molecular Formula: C8H17ClN2O

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride,cis -

Specification

Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
IUPAC Name (1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C8H16N2O.ClH/c1-10-8(11)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3,(H,10,11);1H/t6-,7+;/m1./s1
Standard InChI Key UIBFMEZPGGLDRH-HHQFNNIRSA-N
Isomeric SMILES CNC(=O)[C@@H]1CCCC[C@@H]1N.Cl
Canonical SMILES CNC(=O)C1CCCCC1N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound’s IUPAC name, (1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, underscores its stereochemistry:

  • Cis configuration: The amino (-NH₂) and carboxamide (-CONHCH₃) groups occupy adjacent positions on the cyclohexane ring’s same face .

  • Racemic mixture: The "rac" prefix denotes a 50:50 mixture of (1R,2S) and (1S,2R) enantiomers.

The molecular structure is confirmed via:

  • SMILES notation: CNC(=O)[C@@H]1CCCC[C@@H]1N.Cl.

  • InChIKey: UIBFMEZPGGLDRH-HHQFNNIRSA-N.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₇ClN₂O
Molecular Weight192.68 g/mol
CAS Number845508-14-7
StereochemistryCis-(1R,2S)
SolubilityPolar solvents (hydrochloride)

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthesis protocols are proprietary, inferred methods include:

  • Cyclohexane functionalization: Stereoselective introduction of amino and carboxamide groups via catalytic hydrogenation or enzymatic resolution .

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Cyclohexene epoxidationmCPBA, CH₂Cl₂, 0°C
2Ring-opening aminationNH₃, LiAlH₄
3N-MethylationCH₃I, K₂CO₃
4Hydrochloride salt formationHCl (g), Et₂O

Physicochemical Properties

Stability and Solubility

  • Hydroscopicity: The hydrochloride salt enhances water solubility, critical for bioavailability .

  • Thermal stability: Predicted decomposition >200°C based on analogous cyclohexane derivatives .

Spectroscopic Data

  • IR spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .

  • NMR: δ 1.2–2.1 ppm (cyclohexane protons), δ 3.0 ppm (N-CH₃), δ 8.1 ppm (amide NH) .

CompoundTarget ActivityEfficacy (IC₅₀)Source
CispentacinAntifungal2.5 μM
RXFP1 modulatorsCardiovascular regulation0.8 nM
This compoundHypothetical neuroprotectionPending data

Future Directions

  • Stereochemical optimization: Resolving enantiomers to isolate biologically active forms .

  • In vivo studies: Validating neuroprotective and antimicrobial claims in model organisms .

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